molecular formula C13H19NO5 B4572228 2,4,5-trimethoxy-N-(2-methoxyethyl)benzamide

2,4,5-trimethoxy-N-(2-methoxyethyl)benzamide

Cat. No.: B4572228
M. Wt: 269.29 g/mol
InChI Key: RPEYCXUYMYAHCH-UHFFFAOYSA-N
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Description

2,4,5-Trimethoxy-N-(2-methoxyethyl)benzamide is a chemical compound known for its unique structure and properties. It is characterized by the presence of three methoxy groups attached to a benzamide core, along with an additional methoxyethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,5-trimethoxy-N-(2-methoxyethyl)benzamide typically involves the reaction of 2,4,5-trimethoxybenzoic acid with 2-methoxyethylamine. The reaction is carried out under controlled conditions, often using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond . The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2,4,5-Trimethoxy-N-(2-methoxyethyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,4,5-Trimethoxy-N-(2-methoxyethyl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4,5-trimethoxy-N-(2-methoxyethyl)benzamide involves its interaction with specific molecular targets. It has been shown to activate the TMEM16A (ANO1) calcium-activated chloride channel, leading to increased chloride conductance in various cell types. This activation is independent of calcium concentration and results in sustained chloride currents . The compound’s effects can be modulated by inhibitors such as T16A-A01 .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4,5-Trimethoxy-N-(2-methoxyethyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to activate TMEM16A channels without elevating cytoplasmic calcium levels sets it apart from other similar compounds .

Properties

IUPAC Name

2,4,5-trimethoxy-N-(2-methoxyethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO5/c1-16-6-5-14-13(15)9-7-11(18-3)12(19-4)8-10(9)17-2/h7-8H,5-6H2,1-4H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPEYCXUYMYAHCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)C1=CC(=C(C=C1OC)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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